![molecular formula C14H20N2O2 B4104769 N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B4104769.png)
N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide
Overview
Description
N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide, also known as SDB-005, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabinoids in the body. SDB-005 has been used extensively in scientific research for its potential therapeutic applications.
Mechanism of Action
N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain and immune system, respectively. Activation of these receptors leads to a cascade of signaling events that ultimately result in the effects of cannabinoids in the body. N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have a high affinity for these receptors, making it a potent agonist.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting its potential use as an analgesic and anti-inflammatory agent. N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide in lab experiments is its high potency and specificity for the CB1 and CB2 receptors. This allows for precise control over the effects of the compound and reduces the risk of off-target effects. However, one limitation of using N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for the study of N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide. One area of interest is its potential use in the treatment of addiction. N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to reduce drug-seeking behavior in animal models, suggesting its potential use as an anti-addiction agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have neuroprotective effects in animal models, suggesting its potential use in the prevention and treatment of these diseases.
Scientific Research Applications
N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
N'-butan-2-yl-N-(2,4-dimethylphenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-11(4)15-13(17)14(18)16-12-7-6-9(2)8-10(12)3/h6-8,11H,5H2,1-4H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOJWLCXKHCNGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C(C=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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